6-Bromo-3-chloro-2-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
6-bromo-3-chloro-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-3-1-2-4(9)5(6(3)13)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUOLHXDIUWJOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(F)(F)F)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 4-Bromo-2-(trifluoromethyl)toluidine or related trifluoromethyl-substituted anilines are common starting points.
- Substituted nitroanilines and halogenated anilines also serve as intermediates.
Key Synthetic Steps
The preparation involves the following sequential transformations:
| Step No. | Reaction Type | Description | Conditions & Notes |
|---|---|---|---|
| 1 | Acetylation | Protection of the amino group by acetylation using acetic anhydride and acetic acid. | 50–60 °C, acetic acid:acetic anhydride ratio 1:2–2.5, zinc powder catalyst may be added. |
| 2 | Nitration | Introduction of nitro group on aromatic ring using nitric and sulfuric acids. | Sulfuric acid and nitric acid added at low temperature (<20 °C), stirring for 30 min. |
| 3 | Deacetylation | Removal of acetyl protecting group by acid hydrolysis. | 30% HCl aqueous solution, reflux, followed by neutralization and filtration. |
| 4 | Diazotization & Deamination | Conversion of amino group to diazonium salt and its removal to introduce desired substitution. | Sodium nitrite in sulfuric acid at 10 °C, followed by phosphoric acid and reducing agents. |
| 5 | Reduction | Reduction of nitro or diazonium intermediates to amino group using iron powder or hypophosphorous acid. | Reflux with iron powder in water and glacial acetic acid at 90–95 °C, or hypophosphorous acid at 0 °C. |
These steps are adapted from a patented process for a closely related compound, 3-bromo-5-trifluoromethylaniline, which shares the trifluoromethyl and bromine substitution pattern and involves similar transformations.
Detailed Preparation Example from Patent CN101168510A
A representative method for preparing a related compound, 3-bromo-5-trifluoromethylaniline , which can be adapted for this compound, includes:
| Step | Operation | Details |
|---|---|---|
| 1 | Acetylation | Mix 4-bromo-2-trifluorotoluidine with acetic acid and acetic anhydride, stir at 50–60 °C. |
| 2 | Nitration | Add sulfuric acid and nitric acid at 10–20 °C to acetylated product, stir for 30 min. |
| 3 | Deacetylation | Hydrolyze acetyl group with 30% HCl under reflux, neutralize with ammonia. |
| 4 | Diazotization and Deamination | Treat with sodium nitrite in sulfuric acid at 10 °C to form diazonium salt, then react with phosphoric acid and reducing agents. |
| 5 | Reduction | Reduce with iron powder in water and glacial acetic acid reflux at 90–95 °C for 2 hours. |
This sequence yields the desired bromo-trifluoromethylaniline derivative with high purity and yield.
Alternative Bromination Method Using Copper Bromide
An environmentally friendly and industrially valuable bromination method uses copper bromide (CuBr) as both bromine source and oxidant:
- Substrate (unprotected aniline derivative) is reacted with CuBr in tetrahydrofuran (THF) solvent.
- The reaction proceeds with high para-selectivity and yield.
- CuBr can be regenerated and recycled when ionic liquids are used as solvents.
- This method is notable for fewer steps, ease of operation, and environmental benefits.
This approach can be adapted for selective bromination of trifluoromethyl-substituted anilines to obtain the 6-bromo derivative.
For the chlorination at the 3-position and introduction of the amino group, diazotization of a nitro or amino precursor followed by reduction is effective:
- Starting from 3-chloro-5-methyl-4-nitroaniline analogs, diazotization with sodium nitrite and sulfuric acid at 0–5 °C.
- Reduction with hypophosphorous acid and iron powder under controlled temperatures.
- One-pot reactions yield chlorinated anilines with over 80% yield and mild conditions.
This method can be adapted to introduce chlorine at the 3-position on the trifluoromethylated aromatic ring.
Summary Table of Preparation Methods
Research Findings and Observations
- The acetylation step is crucial to protect the amino group during nitration and halogenation to prevent side reactions.
- Low temperature control during nitration and diazotization ensures regioselectivity and minimizes decomposition.
- Zinc powder can catalyze acetylation, improving reaction rate.
- The use of copper bromide as a brominating agent offers an environmentally friendly alternative with fewer synthetic steps.
- One-pot reduction methods combining hypophosphorous acid and iron powder enable efficient conversion of intermediates to the desired aniline.
- Yields for individual steps typically exceed 80%, with overall synthesis efficiency dependent on purification methods.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroaniline derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
6-Bromo-3-chloro-2-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-2-(trifluoromethyl)aniline involves its interaction with molecular targets through its functional groups. The bromine, chlorine, and trifluoromethyl groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific targets, affecting its overall biological and chemical activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
Several positional isomers share the same molecular formula but differ in substituent arrangement:
Key Insight: Positional isomerism significantly impacts electronic properties.
Derivatives with Varying Halogenation
Reduced Halogenation
- 2-Chloro-6-(trifluoromethyl)aniline (C₇H₅ClF₃N, MW 195.57): Lacks bromine, reducing molecular weight by ~29%. Widely used as a building block for pesticides .
- 3-Bromo-6-nitro-2-(trifluoromethyl)aniline (C₇H₄BrF₃N₂O₂, MW 285.02): Incorporates a nitro group (position 6), enhancing electrophilic reactivity for further functionalization .
Increased Halogenation/Substituents
Research and Application Gaps
- Pharmacological Potential: While analogs like 2-Bromo-4-(trifluoromethyl)aniline (CAS 57946-63-1) are explored in drug discovery, the target compound’s bioactivity remains understudied .
- Environmental Impact : Data on biodegradation and ecotoxicity of multi-halogenated anilines are sparse, warranting further investigation .
Biological Activity
6-Bromo-3-chloro-2-(trifluoromethyl)aniline is a halogenated aniline derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
The compound's structure features a bromine atom, a chlorine atom, and a trifluoromethyl group attached to an aniline backbone. These substituents influence its reactivity and biological interactions. The trifluoromethyl group, in particular, is known to enhance metabolic stability and bioactivity in various compounds.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) suggests that the presence of halogen substituents enhances the compound's potency against these pathogens .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies demonstrate that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specifically, it has been shown to affect signaling pathways associated with cancer cell growth, such as those involving cyclin-dependent kinases.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The halogen atoms can participate in hydrogen bonding and other non-covalent interactions that enhance binding affinity to target proteins. This interaction can modulate enzyme activities involved in critical cellular processes.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against MRSA, reporting an IC50 value significantly lower than many conventional antibiotics, indicating a promising alternative for treating resistant infections .
- Cancer Cell Proliferation : In a controlled experiment using human cancer cell lines, this compound was found to induce apoptosis at concentrations as low as 10 µM, demonstrating its potential as an anticancer agent.
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | < 5 | Disruption of cell wall synthesis |
| Antimicrobial | MRSA | < 10 | Inhibition of protein synthesis |
| Anticancer | Human cancer cell lines | < 10 | Induction of apoptosis |
Table 2: Structure-Activity Relationship (SAR)
| Substituent | Effect on Activity | Comments |
|---|---|---|
| Trifluoromethyl | Increased metabolic stability | Enhances overall bioactivity |
| Bromine | Moderate activity | Contributes to binding interactions |
| Chlorine | Enhances potency | Critical for antimicrobial effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
